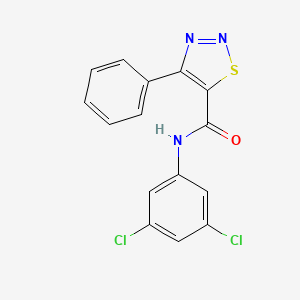
N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, commonly known as DCTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTD belongs to the class of thiadiazole derivatives, which have been widely studied for their diverse biological activities.
Applications De Recherche Scientifique
Anticancer Activity
Several studies have synthesized and evaluated derivatives of thiazole-5-carboxamide for their anticancer activity. For instance, Cai et al. (2016) investigated a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, finding compounds with substantial activity against various cancer cell lines, including A-549, Bel7402, and HCT-8 (Cai et al., 2016). Similarly, Gomha et al. (2014) synthesized novel thiadiazole derivatives incorporating a pyrazole moiety and evaluated their anticancer effects, particularly against the breast carcinoma cell line MCF-7, showing promising results (Gomha et al., 2014).
Antimicrobial Activity
The antimicrobial potential of thiazole and thiadiazole derivatives has also been a subject of research. Salahuddin et al. (2014) prepared new microbicidal polyamides using thiadiazoles and evaluated their in vitro and in vivo antimicrobial activity against a range of microorganisms, finding good antimicrobial effects (Salahuddin et al., 2014). Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their antimicrobial activity, observing moderate activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).
Corrosion Inhibition
Thiadiazole derivatives have been studied for their application in corrosion inhibition. Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic conditions, finding that some compounds exhibit good inhibition properties (Bentiss et al., 2007).
Quantum Chemical and Molecular Dynamics Studies
Kaya et al. (2016) conducted a study to predict the corrosion inhibition performances of thiadiazole derivatives against iron corrosion using density functional theory calculations and molecular dynamics simulations. Their results were in good agreement with experimental inhibition efficiency results (Kaya et al., 2016).
Antiviral Activity
Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their antiviral activity. They found that certain compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Mécanisme D'action
Target of Action
It is known that similar compounds have shown significant effects on mycobacterial energetics .
Mode of Action
It is suggested that it may interact with its targets to disrupt mycobacterial energetics . This disruption could potentially lead to changes in the normal functioning of the target cells.
Biochemical Pathways
It is known that similar compounds can affect the energy metabolism of mycobacteria .
Pharmacokinetics
It is known that similar compounds have shown proportionate increases in the maximum blood substance concentration with increases in dose .
Result of Action
It is suggested that it may disrupt mycobacterial energetics, which could potentially lead to changes in the normal functioning of the target cells .
Action Environment
It is known that similar compounds were originally developed as agricultural fungicides , suggesting that they may be stable and effective in various environmental conditions.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-6-11(17)8-12(7-10)18-15(21)14-13(19-20-22-14)9-4-2-1-3-5-9/h1-8H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJLEVFQQSVKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

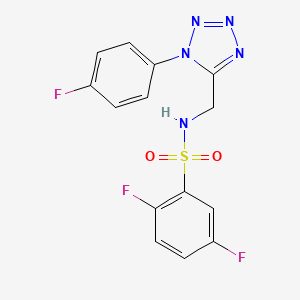

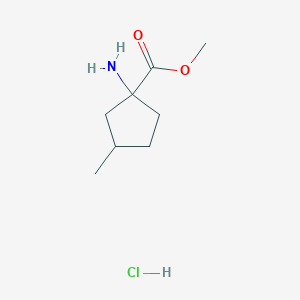



![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)
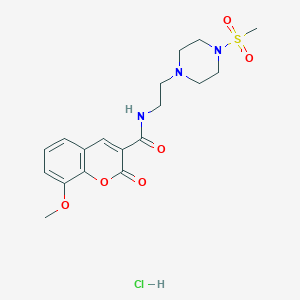
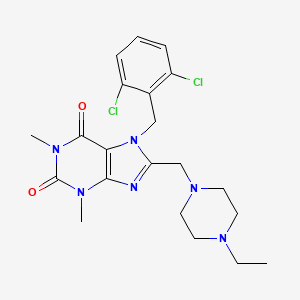

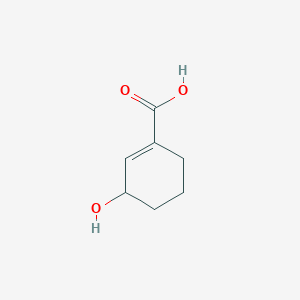
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)
